![molecular formula C22H29IOSi B14257621 Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane CAS No. 371172-65-5](/img/structure/B14257621.png)
Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane is a chemical compound with the molecular formula C22H29IOSi It is characterized by the presence of a tert-butyl group, an iodohexenyl chain, and a diphenylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane typically involves the reaction of tert-butyl-diphenylsilyl chloride with 6-iodohex-5-en-1-ol. The reaction is carried out in the presence of a base, such as imidazole, in an aprotic solvent like dichloromethane. The reaction proceeds via the formation of a silyl ether linkage between the diphenylsilane and the iodohexenyl alcohol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodohexenyl chain can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The double bond in the hexenyl chain can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The double bond can also be reduced to form the corresponding alkane using hydrogenation catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., m-CPBA), solvents (e.g., dichloromethane).
Reduction: Hydrogen gas, catalysts (e.g., Pd/C), solvents (e.g., ethanol).
Major Products
Substitution: Products with various functional groups replacing the iodine atom.
Oxidation: Epoxides or diols.
Reduction: Saturated alkanes.
Scientific Research Applications
Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new materials and catalysts.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the double bond in the hexenyl chain is targeted by oxidizing agents, leading to the formation of epoxides or diols. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl[(6-iodohex-4-en-1-yl)oxy]diphenylsilane: Similar structure but with a different position of the double bond.
Tert-butyl[(6-bromohex-5-en-1-yl)oxy]diphenylsilane: Similar structure but with a bromine atom instead of iodine.
Tert-butyl[(6-chlorohex-5-en-1-yl)oxy]diphenylsilane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions. The combination of the tert-butyl group and the diphenylsilane moiety also imparts specific steric and electronic properties that can influence its reactivity and applications .
Properties
CAS No. |
371172-65-5 |
|---|---|
Molecular Formula |
C22H29IOSi |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
tert-butyl-(6-iodohex-5-enoxy)-diphenylsilane |
InChI |
InChI=1S/C22H29IOSi/c1-22(2,3)25(20-14-8-6-9-15-20,21-16-10-7-11-17-21)24-19-13-5-4-12-18-23/h6-12,14-18H,4-5,13,19H2,1-3H3 |
InChI Key |
XOHXJDISOMCKDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCC=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


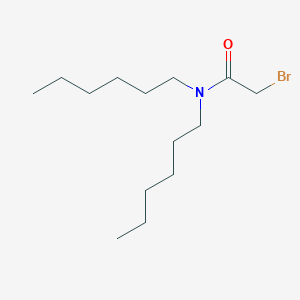
![Fluoro[(naphthalen-2-yl)oxy]propanedioic acid](/img/structure/B14257548.png)
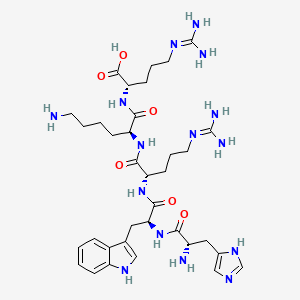
![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)
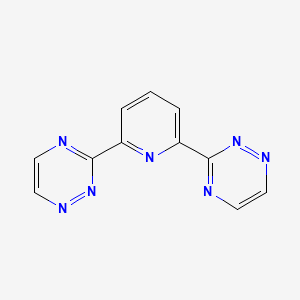
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)

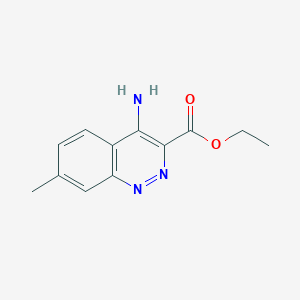
![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
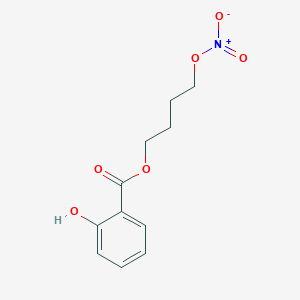
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)
